2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate
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Overview
Description
2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.237 g/mol . This compound is known for its unique structure, which includes a pyran ring fused with a phenylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4H-pyran-3-yl propionate: Similar in structure but with a propionate group instead of phenylcarbamate.
6-(Chloromethyl)-4-oxo-4H-pyran-3-yl acetate: Contains a chloromethyl group and an acetate group.
5-Hydroxy-4-oxo-4H-pyran-2-yl methyl acetate: Features a hydroxy group and a methyl acetate group.
Uniqueness
2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is unique due to its specific combination of a pyran ring and a phenylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) N-phenylcarbamate |
InChI |
InChI=1S/C13H11NO4/c1-9-12(11(15)7-8-17-9)18-13(16)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16) |
InChI Key |
FBHMLQDZBATYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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